molecular formula C12H10O4 B022298 Piperic acid CAS No. 136-72-1

Piperic acid

Cat. No.: B022298
CAS No.: 136-72-1
M. Wt: 218.20 g/mol
InChI Key: RHBGITBPARBDPH-ZPUQHVIOSA-N
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Description

Piperic acid [(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid] is a natural phenylpropanoid derived from the alkaline hydrolysis of piperine, the primary alkaloid in black pepper (Piper nigrum). Its synthesis involves refluxing piperine with alcoholic KOH, followed by acidification to yield a yellow crystalline solid (72% yield) . Structurally, this compound retains the conjugated diene and methylenedioxybenzene moieties of piperine but replaces the piperidine amide with a carboxylic acid group. Key spectroscopic data include:

  • UV-Vis: Absorption at 336 nm (conjugated system)
  • ¹H NMR: Peaks at δ 6.72–7.63 ppm (aromatic and diene protons)
  • IR: C=O stretch at 1760 cm⁻¹

This compound serves as a versatile intermediate for synthesizing derivatives with enhanced bioactivities, including esters, amides, and conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperic acid is typically synthesized from piperine through a process known as base hydrolysis. In this method, piperine is reacted with a hydroxide, such as potassium hydroxide, resulting in the formation of a piperate salt. This salt is then acidified using hydrochloric acid or another suitable acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar route, starting with the extraction of piperine from black pepper. The piperine is then subjected to alkaline hydrolysis, followed by acidification to produce this compound. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, bromine, sodium hydroxide.

    Reduction: Sodium amalgam.

    Substitution: Alcohols, Steglich reaction conditions.

Major Products:

    Oxidation: Piperonal, piperonylic acid.

    Reduction: α- and β-dihydrothis compound, tetrahydrothis compound.

    Substitution: Various piperate esters

Scientific Research Applications

Anticancer Properties

Piperic acid has shown promising anticancer activities in various studies. It is believed to exert its effects through multiple mechanisms, including the modulation of signaling pathways that are crucial for cancer cell proliferation and survival.

  • Case Study: this compound Conjugates
    A recent study synthesized this compound conjugates with dipeptides and evaluated their cytotoxicity against melanoma cell lines. The conjugate PA-DPhe-DPhe-OH (FC-3) demonstrated significant anti-proliferative and anti-migratory effects, primarily by downregulating Stat-3 expression, a key player in cancer progression. In vivo experiments further validated its efficacy in reducing tumor growth in mouse models .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

  • Research Findings:
    This compound derivatives have been explored for their ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6. These findings suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation .

UV Protection

Recent developments have focused on synthesizing this compound derivatives as novel UV protection agents.

  • Study Overview:
    A study developed this compound derivatives that demonstrated effective UV absorption properties, covering both UVA and UVB ranges. These compounds were formulated into emulsions and tested for SPF values, showing potential as safer alternatives to conventional sunscreens .

Lipoxygenase Inhibition

This compound has been identified as a lipoxygenase (LOX) inhibitor, which could have implications in treating conditions related to inflammation and cancer.

  • Therapeutic Potential:
    The LOX inhibitory activity of this compound derivatives suggests they may be used in developing treatments for diseases where LOX plays a critical role, such as asthma and certain cancers .

Synthesis of Fragrances and Flavorants

This compound serves as an intermediate in the synthesis of various aromatic compounds, including piperonal, which is widely used in perfumes and flavoring agents.

  • Production Insights:
    The ability to derive piperonal from this compound highlights its significance in the fragrance industry, where natural compounds are increasingly favored for their safety and efficacy .

Data Summary Table

Application AreaSpecific UseKey Findings
PharmaceuticalAnticancer agentEffective against melanoma; downregulates Stat-3
Anti-inflammatoryInhibits IL-1β and IL-6; potential for chronic inflammation treatment
UV protectionEffective UV absorption; potential sunscreen alternative
BiochemicalLipoxygenase inhibitionPotential therapeutic applications in inflammatory diseases
IndustrialFragrance and flavor synthesisKey intermediate for producing aromatic compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperic acid is compared to piperine and its derivatives based on pharmacological, physicochemical, and functional properties.

Piperine vs. This compound

Property Piperine This compound
Structure Amide (piperidine-linked) Carboxylic acid
Antitrypanosomal IC₅₀ = 56.67 µM Inactive (>100 µM)
Antimalarial IC₅₀ = 61.24 µM IC₅₀ = 63.54 µM
Cytotoxicity Moderate (PC-3 cells: 131.67 µM) High (PC-3 cells: 100 µM, 68% cell death)
Antioxidant Conflicting reports Linked to conjugated diene system

This compound’s carboxylic acid group enhances reactivity for conjugation but reduces lipophilicity compared to piperine, impacting membrane permeability and bioactivity .

This compound Esters (e.g., Methyl Piperate)

  • Synthesis : Esterification of this compound with alcohols via Steglich or acid chloride routes (62–93% yields) .
  • UV Protection : Isobutyl piperate shows SPF = 16.37 ± 1.8, outperforming smaller esters (e.g., methyl piperate: SPF = 2.68) .
  • Cytotoxicity : Piperate esters exhibit lower cytotoxicity (CC₅₀ > 400 µM in oral cells) compared to this compound .

This compound Amides and Conjugates

  • Piperine-Carboximidamide Hybrids (VIa-k) :
    • Target EGFR/BRAF/CDK2 in cancer cells .
    • IR peaks at 3498 cm⁻¹ (NH₂) and 1760 cm⁻¹ (C=O) confirm structural integrity .
  • Amino Acid Conjugates: Valine-methyl-piperic acid conjugate shows antileishmanial IC₅₀ = 0.075 µM, surpassing piperine .
  • N-Aryl Amides (Compounds 4–5): 4-fold higher antitrypanosomal activity (IC₅₀ = 15.46 µM) vs. piperine .

Enzyme Inhibition

  • Monoamine Oxidase (MAO): this compound derivatives (e.g., compound 7) inhibit hMAO-A (IC₅₀ = 0.82 µM), outperforming reference inhibitors .
  • SARS-CoV-2 3CL Protease : this compound shows 46.9% inhibition at 100 µM, lower than piperine (31%) .

Anticancer Mechanisms

  • Cytotoxicity : this compound induces concentration-dependent apoptosis in PC-3 and MDA-MB-231 cells (68–72% cell death at 100 µM) .
  • PPARγ Activation: this compound-amino acid conjugates (e.g., 2a–2j) act as PPARγ agonists, enhancing glucose uptake in vitro .

Antioxidant Activity

  • Conflicting Evidence: While Zarai et al. associate antioxidant effects with this compound’s conjugated diene , Nakatani et al.

Physicochemical and Functional Comparisons

Compound LogP Hydrogen Bond Acceptors Bioactivity Highlights
This compound 2.1 5 MAO inhibition, cytotoxic
Piperine 3.8 4 Antimalarial, moderate cytotoxicity
Isobutyl Piperate 4.5 4 High SPF (16.37), low toxicity
Val-Piperic Conjugate 1.9 7 Antileishmanial (IC₅₀ = 0.075 µM)

Biological Activity

Piperic acid, a compound derived from the Piper nigrum plant (black pepper), has garnered significant attention in recent years for its diverse biological activities. This article explores the various aspects of its biological activity, including anti-inflammatory, antimicrobial, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C11_{11}H11_{11}O2_2. Its structure includes a piperidine ring and a carboxylic acid group, which contribute to its biological properties.

Biological Activities

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. A notable study synthesized tetrahydrothis compound (THPA), a derivative of this compound, which showed significant suppression of pro-inflammatory mediators such as nitric oxide and cytokines (TNF-α, IL-6, IL-1β) in both in vitro and in vivo models. The administration of THPA reduced carrageenan-induced paw edema and alleviated tissue damage in various organs due to lipopolysaccharide (LPS) exposure. This suggests a promising role for this compound derivatives in treating inflammatory diseases .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Research indicates that it can modulate the aggregation process of islet amyloid polypeptide (IAPP), which is relevant for understanding its effects on microbial activity. The derivative PAD-13 was particularly noted for altering antimicrobial activity while promoting IAPP fibril formation .

3. Lipase Inhibition

This compound has also been studied for its inhibitory effects on lipase enzymes, which are crucial in fat digestion and metabolism. In experiments measuring the lipase inhibitory effect using different methods, this compound showed an IC50_{50} value of 88.9 µg/mL against chicken pancreatic lipase (CPL), indicating its potential as an anti-obesity agent .

Case Study 1: Anti-inflammatory Mechanisms

In one study, THPA was administered to mice subjected to LPS-induced inflammation. The results showed a marked reduction in inflammatory cell infiltration and tissue damage, along with improved survival rates in treated mice compared to controls. Western blot analyses revealed that THPA significantly downregulated NF-κB activation, a key pathway in inflammation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting their potential use as natural preservatives or therapeutic agents against bacterial infections .

Summary of Research Findings

Activity Effect Reference
Anti-inflammatorySuppression of nitric oxide and cytokines; reduced edema
AntimicrobialModulation of IAPP aggregation; inhibition of bacterial growth
Lipase InhibitionIC50_{50} of 88.9 µg/mL against CPL; potential anti-obesity agent

Q & A

Q. How can piperic acid be synthesized from piperine, and what methodological considerations ensure high yield and purity?

This compound is synthesized via alkaline hydrolysis of piperine (a major alkaloid in black pepper) using potassium hydroxide or lithium hydroxide monohydrate in ethanol under reflux. The reaction is quenched with concentrated HCl, and the product is isolated via filtration. Critical considerations include:

  • Reagent stoichiometry : Excess alkali ensures complete hydrolysis of the amide bond in piperine .
  • Reaction time : Prolonged reflux (e.g., 6–12 hours) improves conversion efficiency .
  • Purification : Recrystallization or column chromatography removes residual piperine and byproducts .
    For advanced synthesis, this compound is converted to piperoyl chloride using oxalyl chloride in THF, enabling subsequent amide formation with amines .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound and its isomers?

  • NMR spectroscopy : 1^1H and 13^13C NMR can distinguish (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-isomers based on coupling constants and chemical shifts of conjugated double bonds .
  • UV-Vis spectroscopy : Absorbance at ~330 nm confirms the conjugated diene system .
  • HPLC : Reverse-phase chromatography with C18 columns separates isomers using acetonitrile/water gradients .
  • Melting point analysis : Discrepancies in early literature (e.g., confusion with piperinic acid) highlight the need for cross-validation with modern techniques .

Q. What enzymatic pathways are implicated in the biosynthesis of this compound in Piper nigrum?

This compound is a precursor to piperine, with biosynthesis involving a highly specific this compound CoA ligase (PiCCoA). Key findings:

  • Substrate specificity : PiCCoA ligase selectively activates this compound, not ferulic acid or other hydroxycinnamic acids .
  • Gene expression : PiCCoA ligase mRNA is abundant in young green fruits, aligning with piperine accumulation stages .
  • VIGS validation : Virus-induced gene silencing of PiCCoA ligase reduces piperoyl-CoA levels, confirming its role .

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

  • Claisen-Schmidt condensation : Base-catalyzed reactions (e.g., NaOH) favor (E,E)-piperic acid via kinetic control .
  • Thermodynamic control : Prolonged heating or acidic conditions promote isomerization to (Z)-configured products .
  • Catalytic additives : Transition metals (e.g., Pd/C) may shift selectivity but require rigorous optimization to avoid side reactions .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships?

  • Amide formation : React piperoyl chloride with amines (e.g., piperidine) in THF with triethylamine as a base .
  • Esterification : Use DCC/DMAP coupling with alcohols to explore bioavailability .
  • Biological assays : Test derivatives for insecticidal activity (e.g., against Callosobruchus chinensis) to correlate stereochemistry with toxicity .

Q. How should researchers address contradictions in historical data on this compound’s physical properties?

Early studies often conflated this compound with piperinic acid due to overlapping melting points (~129–131°C). Modern resolutions include:

  • Isomer separation : Chromatographic techniques (e.g., preparative HPLC) isolate pure isomers for accurate characterization .
  • Computational validation : Density functional theory (DFT) predicts thermodynamic stability of isomers, resolving historical misassignments .

Q. What experimental evidence supports the substrate specificity of this compound CoA ligase?

  • Enzyme assays : PiCCoA ligase shows no activity toward ferulic acid or cinnamic acid in vitro .
  • Docking studies : Molecular modeling reveals a hydrophobic binding pocket accommodating this compound’s methylenedioxy group, excluding bulkier substrates .
  • Mutagenesis : Altering active-site residues (e.g., Phe305) reduces catalytic efficiency, confirming structural determinants of specificity .

Q. How does this compound stability vary under different storage conditions?

  • Light sensitivity : UV exposure accelerates degradation; store in amber vials at –20°C .
  • pH dependence : Stable in acidic conditions (pH 3–5) but undergoes hydrolysis above pH 7 .
  • Long-term storage : Degradation products (e.g., piperonal) form over months; periodic NMR monitoring is recommended .

Q. What computational tools are used to model this compound’s interactions in enzymatic and synthetic systems?

  • Molecular docking : AutoDock Vina simulates PiCCoA ligase binding, highlighting hydrogen bonds with Thr194 and hydrophobic interactions with Val189 .
  • DFT calculations : Gaussian software optimizes geometries of isomers, predicting 1^1H NMR shifts within 0.1 ppm accuracy .
  • MD simulations : GROMACS assesses conformational stability of piperoyl-CoA in aqueous environments .

Q. What gaps persist in understanding this compound’s role in plant biochemistry and synthetic applications?

  • Biosynthetic regulation : Unknown signaling pathways control PiCCoA ligase expression in Piper nigrum .
  • Isomer bioactivity : (Z)-isomers’ ecological roles (e.g., pest resistance) remain unexplored .
  • Scalable synthesis : Current methods (e.g., Claisen-Schmidt) suffer from low atom economy; biocatalytic routes using engineered ligases are underexplored .

Properties

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBGITBPARBDPH-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801016979
Record name Piperic acid
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Molecular Weight

218.20 g/mol
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CAS No.

136-72-1, 5285-18-7
Record name Piperic acid
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Record name Piperic acid (E,E)-form
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Record name Piperic acid
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Record name 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
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Synthesis routes and methods

Procedure details

To a solution of 6.8 g (27.6 mmol) of the ester compound prepared above in methanol (20 ml) was added in an argon atmosphere a solution of 11.0 g (275 mmol) of sodium hydroxide in water - methanol (1 : 6, 280 ml). The mixture was reacted at room temperature for 4.5 hours. Water was added to the reaction solution, followed by adjustment of the pH with 6N-hydrochloric acid to 3. Crystals then precipitated were isolated by filtration. There was obtained 5.478 g (25.1 mmol) of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid

Retrosynthesis Analysis

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Feasible Synthetic Routes

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